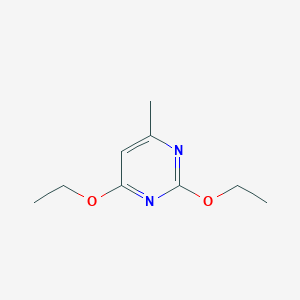

2,4-Diethoxy-6-methylpyrimidine

Description

The exact mass of the compound 2,4-Diethoxy-6-methylpyrimidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90993. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Diethoxy-6-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Diethoxy-6-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxy-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-4-12-8-6-7(3)10-9(11-8)13-5-2/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYULECFELHWXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293618 | |

| Record name | 2,4-diethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-92-7 | |

| Record name | NSC90993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diethoxy-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIETHOXY-6-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 2,4-Diethoxy-6-methylpyrimidine

Abstract

This technical guide details the structural characterization and synthesis of 2,4-Diethoxy-6-methylpyrimidine (CAS: 55816-92-7). A critical intermediate in the synthesis of sulfonylurea herbicides and antiviral pharmaceuticals, this compound presents specific elucidation challenges regarding regioselectivity (O-alkylation vs. N-alkylation). This document provides a validated experimental workflow for its isolation, followed by a comprehensive spectroscopic analysis (NMR, MS, IR) to definitively confirm the O,O-dialkyl structure against potential N-alkyl isomers.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 2,4-Diethoxy-6-methylpyrimidine |

| CAS Number | 55816-92-7 |

| Molecular Formula | C |

| Molecular Weight | 182.22 g/mol |

| Physical State | Colorless to pale yellow oil / Low-melting solid |

| Boiling Point | 293–295 °C (at 760 mmHg) |

| Solubility | Soluble in CHCl |

Synthesis & Reaction Logic

Theoretical Pathway

The synthesis relies on a nucleophilic aromatic substitution (S

Critical Consideration: The reaction must be controlled to favor O-alkylation (kinetic control) over N-alkylation (thermodynamic control). High temperatures or prolonged heating can induce a Chapman Rearrangement , converting the O-ethyl ether into the thermodynamically more stable N-ethyl lactam (uracil derivative).

Synthesis Workflow Diagram

Figure 1: Synthesis pathway highlighting the S

Experimental Protocol

Objective: Synthesize 2,4-diethoxy-6-methylpyrimidine while minimizing N-alkylated byproducts.

Reagents

-

2,4-Dichloro-6-methylpyrimidine (1.0 eq)[1]

-

Sodium metal (2.5 eq)

-

Absolute Ethanol (Solvent/Reagent source)

Step-by-Step Methodology

-

Preparation of Ethoxide: In a dry 3-neck round-bottom flask equipped with a reflux condenser and N

inlet, dissolve Sodium metal (2.5 eq) in absolute Ethanol. Caution: Exothermic H -

Addition: Cool the ethoxide solution to 0°C. Add 2,4-Dichloro-6-methylpyrimidine (1.0 eq) portion-wise to maintain temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C for 7–8 hours. Note: Do not exceed 80°C to prevent rearrangement.

-

Work-up: Evaporate ethanol under reduced pressure. Resuspend the residue in water and extract with Diethyl Ether (3x).

-

Purification: Wash combined organic layers with brine, dry over Na

SO

Structure Elucidation

Nuclear Magnetic Resonance (NMR)

The definitive proof of structure lies in distinguishing the O-methylene protons from N-methylene protons.

-

O-CH

(Ether): Typically resonates downfield at -

N-CH

(Amide/Lactam): Typically resonates upfield at

Predicted

H NMR Data (300 MHz, CDCl

)

| Position | Group | Shift ( | Multiplicity | Integration | Assignment Logic |

| 6-Me | -CH | 2.35 | Singlet | 3H | Methyl on aromatic ring |

| 5-H | Ar-H | 6.15 | Singlet | 1H | Sole aromatic proton, shielded by alkoxy groups |

| 2-OEt | -OCH | 4.42 | Quartet ( | 2H | Deshielded by adjacent electronegative N and O |

| 2-OEt | -CH | 1.41 | Triplet ( | 3H | Terminal methyl |

| 4-OEt | -OCH | 4.38 | Quartet ( | 2H | Slightly distinct environment from pos. 2 |

| 4-OEt | -CH | 1.38 | Triplet ( | 3H | Terminal methyl |

Note: The 2- and 4-ethoxy groups are chemically non-equivalent due to the lack of C2 symmetry (caused by the 6-methyl group), often resulting in two overlapping sets of signals.

C NMR Key Signals[2][3]

-

C-2 / C-4 (Ipso):

164.0 – 170.0 ppm (Deshielded by Oxygen). -

C-6 (Ipso-Me):

160.0 ppm. -

O-CH

: -

C-5 (Aromatic):

100.0 – 105.0 ppm. -

Ar-CH

:

Mass Spectrometry (MS)

Ionization Mode: EI (70 eV) or ESI+

-

Molecular Ion (M

): m/z 182 (Base peak or high intensity). -

Fragmentation Pattern:

-

[M - 28] : Loss of Ethylene (McLafferty-like rearrangement typical in ethyl ethers)

m/z 154. -

[M - 29] : Loss of Ethyl radical

m/z 153. -

[M - 45] : Loss of Ethoxy radical (-OEt)

m/z 137.

-

Infrared Spectroscopy (IR)

IR is the fastest method to screen for the unwanted N-alkylated isomer (Chapman rearrangement product).

-

Target Compound (O-alkyl):

-

No Carbonyl Band: Absence of strong absorption at 1650–1700 cm

. -

C-O-C Stretch: Strong bands at 1050–1250 cm

. -

C=N Stretch: Medium band at ~1580 cm

.

-

-

Impurity (N-alkyl/Lactam):

-

C=O (Amide) Stretch: Very strong, sharp band at 1660–1690 cm

. If this is present, the reaction temperature was too high.

-

Decision Logic for Isomer Differentiation

The following logic tree illustrates how to use spectroscopic data to validate the structure.

Figure 2: Logic flow for differentiating 2,4-diethoxy-6-methylpyrimidine from its N-alkylated isomers.

References

-

Ramana, P. V., et al. (2015).[1] "A Novel and Expedient Synthesis of 1,3-Dialkyl-6-methylpyrimidine-2,4-diones." World Journal of Pharmaceutical Research, 4(9), 892.[1]

-

European Chemicals Agency (ECHA). (n.d.). "Registration Dossier: 2,4-Diethoxy-6-methylpyrimidine (CAS 55816-92-7)."[4][5]

-

Sigma-Aldrich. (n.d.). "Product Specification: 2,4-Dimethoxy-6-methylpyrimidine (Analogous Reference)."

-

ChemGuide. (2023). "Fragmentation Patterns in Mass Spectra of Organic Compounds."

Sources

An In-depth Technical Guide to 2,4-Diethoxy-6-methylpyrimidine (CAS 55816-92-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,4-Diethoxy-6-methylpyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. While specific data for this molecule is limited in publicly available literature, this document synthesizes foundational knowledge of pyrimidine chemistry, drawing upon data from structurally analogous compounds to infer its properties, reactivity, and potential applications. A plausible synthetic route is detailed, along with expected physicochemical properties and spectroscopic characteristics. This guide serves as a valuable resource for researchers interested in the exploration and utilization of this and similar substituted pyrimidines in drug discovery and development.

Introduction and Molecular Overview

2,4-Diethoxy-6-methylpyrimidine, with the CAS number 55816-92-7, is a substituted pyrimidine featuring two ethoxy groups at the 2 and 4 positions and a methyl group at the 6 position. The pyrimidine core is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleobases, vitamins, and a wide range of pharmaceuticals. The specific substitution pattern of 2,4-Diethoxy-6-methylpyrimidine imparts distinct electronic and steric properties that are likely to influence its chemical reactivity and biological activity.

The presence of the electron-donating ethoxy groups at positions 2 and 4 significantly modulates the electron density of the pyrimidine ring, influencing its susceptibility to electrophilic and nucleophilic attack. The methyl group at the 6-position further contributes to the molecule's steric and electronic profile.

Table 1: Core Molecular Data for 2,4-Diethoxy-6-methylpyrimidine [1]

| Property | Value |

| CAS Number | 55816-92-7 |

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 182.22 g/mol |

| Canonical SMILES | CCOC1=NC(C)=CC(OCC)=N1 |

| InChI Key | InChI=1S/C9H14N2O2/c1-4-12-8-6-7(3)10-9(11-8)13-5-2/h6H,4-5H2,1-3H3 |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is expected to proceed via a nucleophilic aromatic substitution reaction, where the chlorine atoms on 2,4-dichloro-6-methylpyrimidine are displaced by ethoxide ions.

Caption: Proposed synthesis of 2,4-Diethoxy-6-methylpyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on common laboratory practices for similar reactions.

Materials:

-

2,4-dichloro-6-methylpyrimidine

-

Sodium metal

-

Anhydrous ethanol

-

Dry toluene (optional, as a co-solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous ethanol at 0 °C. The amount of sodium should be slightly in excess of two molar equivalents relative to the 2,4-dichloro-6-methylpyrimidine. Allow the reaction to proceed until all the sodium has dissolved. This exothermic reaction should be controlled with an ice bath.

-

Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloro-6-methylpyrimidine in a minimal amount of anhydrous ethanol (or dry toluene) dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.

-

Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2,4-Diethoxy-6-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties and Reactivity

Physicochemical Properties (Predicted)

The following properties are predicted based on the structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Observation | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small, substituted pyrimidines. |

| Boiling Point | ~200-220 °C at atmospheric pressure | Higher than the corresponding dimethoxy analog due to larger ethoxy groups. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | The alkoxy groups increase lipophilicity compared to dihydroxypyrimidines. |

| Stability | Stable under normal conditions. May be sensitive to strong acids and oxidizing agents. | Ethers are generally stable but can be cleaved by strong acids. The pyrimidine ring is relatively stable. |

Reactivity

The reactivity of 2,4-Diethoxy-6-methylpyrimidine is governed by the interplay of the electron-rich pyrimidine ring and the nature of its substituents.

-

Electrophilic Aromatic Substitution: The electron-donating ethoxy groups are expected to activate the C5 position of the pyrimidine ring towards electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would likely occur at this position.

-

Nucleophilic Attack: While the ethoxy groups are generally poor leaving groups, under harsh conditions, they could potentially be displaced by strong nucleophiles.

-

Hydrolysis: Acid-catalyzed hydrolysis of the ethoxy groups would lead to the corresponding hydroxypyrimidines.

-

Side-Chain Reactivity: The methyl group at the C6 position can undergo reactions typical of benzylic-like methyl groups, such as oxidation or condensation with aldehydes.

Caption: Key reactivity pathways for 2,4-Diethoxy-6-methylpyrimidine.

Spectroscopic Characterization (Anticipated)

¹H NMR Spectroscopy

-

Aromatic Proton (C5-H): A singlet is expected in the aromatic region, likely around δ 6.0-6.5 ppm.

-

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene protons (OCH₂) is anticipated around δ 4.2-4.5 ppm, and a triplet for the methyl protons (CH₃) is expected around δ 1.3-1.5 ppm.

-

Methyl Protons (C6-CH₃): A singlet for the methyl group attached to the pyrimidine ring is expected around δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

-

Aromatic Carbons: Signals for the pyrimidine ring carbons are expected in the range of δ 100-170 ppm. The carbons attached to the ethoxy groups (C2 and C4) would be the most downfield.

-

Ethoxy Carbons (-OCH₂CH₃): The methylene carbon (OCH₂) is expected around δ 60-65 ppm, and the methyl carbon (CH₃) around δ 14-16 ppm.

-

Methyl Carbon (C6-CH₃): The methyl carbon attached to the ring is anticipated to appear around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

C-H Stretching: Aromatic C-H stretching above 3000 cm⁻¹, and aliphatic C-H stretching from the ethoxy and methyl groups just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Characteristic pyrimidine ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

-

C-O Stretching: Strong C-O stretching bands from the ethoxy groups are anticipated in the 1250-1000 cm⁻¹ region.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 182.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of ethylene (C₂H₄) from the ethoxy groups, as well as cleavage of the ethoxy and methyl substituents.

Potential Applications in Drug Discovery and Development

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Substituted pyrimidines are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antiviral, antibacterial, and anti-inflammatory properties.

While there is no specific biological activity reported for 2,4-Diethoxy-6-methylpyrimidine, its structural features suggest several potential areas of investigation:

-

Kinase Inhibition: The pyrimidine core is a common scaffold in many kinase inhibitors. The ethoxy groups could potentially form key hydrogen bonds with the hinge region of a kinase active site.

-

Antimicrobial Agents: Many substituted pyrimidines have shown potent antimicrobial activity. This compound could be explored as a lead structure for the development of new antibacterial or antifungal agents.

-

Central Nervous System (CNS) Activity: Certain pyrimidine derivatives have demonstrated activity as CNS agents. The lipophilic nature of the ethoxy groups may facilitate blood-brain barrier penetration.

-

Intermediate for Further Synthesis: 2,4-Diethoxy-6-methylpyrimidine can serve as a versatile intermediate for the synthesis of more complex molecules. The C5 position and the C6-methyl group provide handles for further functionalization.

Caption: Potential research avenues for 2,4-Diethoxy-6-methylpyrimidine.

Conclusion

2,4-Diethoxy-6-methylpyrimidine is a substituted pyrimidine with potential for further exploration in organic synthesis and medicinal chemistry. Although specific experimental data is scarce, this guide provides a solid foundation for researchers by outlining a plausible synthetic route, predicting its physicochemical and spectroscopic properties based on well-understood chemical principles and data from analogous compounds, and suggesting potential avenues for its application in drug discovery. The insights provided herein are intended to facilitate and encourage further investigation into this and other under-explored substituted pyrimidines.

References

- Google Patents. CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine.

-

PubChem. 2,4-Dimethoxypyrimidine. [Link]

-

ResearchGate. Vibrational Spectra of 2,4-Dimethyl-6-Hydroxy Pyrimidine. [Link]

-

Quickcompany. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. [Link]

-

TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

-

Nature. Evaluating the efficacy and safety of 2-methoxy-6-methylpyridine: a promising topical agent for gallstone dissolution in a porcine model. [Link]

-

ECHA. 2,4-DIETHOXY-6-METHYLPYRIMIDINE. [Link]

Sources

Technical Master File: 2,4-Diethoxy-6-methylpyrimidine

The following is an in-depth technical guide on 2,4-Diethoxy-6-methylpyrimidine , designed for researchers and process chemists.

CAS No: 55816-92-7 | Molecular Formula: C

Executive Summary

2,4-Diethoxy-6-methylpyrimidine is a specialized heterocyclic intermediate used primarily in the synthesis of functionalized pyrimidine APIs (Active Pharmaceutical Ingredients) and agrochemicals. Unlike its ubiquitously used analog, 2,4-dimethoxy-6-methylpyrimidine (a precursor for sulfonylurea herbicides), the diethoxy variant offers distinct lipophilicity and steric properties, making it a critical scaffold for 5-substituted pyrimidines used in antifolate drugs and kinase inhibitors.

This guide details the optimized synthesis via Nucleophilic Aromatic Substitution (S

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 2,4-Diethoxy-6-methylpyrimidine |

| CAS Number | 55816-92-7 |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) [Estimated] |

| Solubility | Soluble in Ethanol, DCM, Ethyl Acetate; Insoluble in Water |

| pKa | ~2.5 (Pyrimidine N) |

| Key Impurities | 2-Chloro-4-ethoxy-6-methylpyrimidine; 6-Methyluracil |

Synthesis Protocol: Double S Ar Displacement

The industrial standard for synthesizing 2,4-diethoxy-6-methylpyrimidine involves the reaction of 2,4-dichloro-6-methylpyrimidine with sodium ethoxide in anhydrous ethanol.

Reaction Mechanism

The reaction proceeds via a stepwise Nucleophilic Aromatic Substitution (S

Mechanism Logic:

-

Addition: Ethoxide attacks the electrophilic carbon (C4/C2).

-

Resonance Stabilization: The negative charge is delocalized onto the ring nitrogens (Meisenheimer complex).

-

Elimination: Chloride ion is expelled, restoring aromaticity.

Figure 1: Stepwise S

Experimental Procedure (Bench Scale)

Reagents:

-

2,4-Dichloro-6-methylpyrimidine (1.0 eq, 16.3 g)

-

Sodium Ethoxide (2.5 eq, 21 wt% in Ethanol)

-

Anhydrous Ethanol (Solvent, 5-10 volumes)

Protocol:

-

Preparation: Charge a 3-neck round-bottom flask with anhydrous ethanol under N

atmosphere. -

Alkoxide Addition: Add Sodium Ethoxide solution (2.5 eq) dropwise. Note: Use a slight excess (0.5 eq) to drive the reaction to completion and prevent mono-substituted impurities.

-

Substrate Addition: Cool the solution to 0–5 °C. Slowly add 2,4-dichloro-6-methylpyrimidine (dissolved in minimal ethanol) to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (78 °C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. Look for the disappearance of the mono-ethoxy intermediate.

-

Workup:

-

Purification: Distillation under high vacuum or recrystallization from cold hexane (if solid).

Critical Process Parameters & Impurity Profiling

Achieving high purity (>98%) requires strict control over moisture and stoichiometry.

Impurity Fate Map

The primary degradation pathway is hydrolysis . If water is present in the ethanol or NaOEt, the ethoxide acts as a base to generate hydroxide, leading to 2,4-dihydroxy-6-methylpyrimidine (6-methyluracil).

Figure 2: Impurity fate map highlighting the risk of hydrolysis and incomplete substitution.

Troubleshooting Table

| Issue | Root Cause | Corrective Action |

| Low Yield (<70%) | Moisture in Ethanol/NaOEt | Use freshly distilled EtOH; titration of NaOEt before use. |

| Mono-Cl Impurity | Insufficient NaOEt or Reflux time | Increase NaOEt to 2.5–3.0 eq; extend reflux time. |

| Solid Precipitation | NaCl formation (Normal) | Ensure efficient filtration; do not mistake salt for product. |

| Color Formation | Oxidation of electron-rich ring | Maintain strict N |

Downstream Applications: The "Hero" Pathway

The true value of 2,4-diethoxy-6-methylpyrimidine lies in its reactivity at the C5 position . The electron-donating ethoxy groups activate the ring, making C5 highly susceptible to electrophilic aromatic substitution (e.g., nitration).

Pathway to Antifolates:

-

Nitration: React with HNO

/H -

Reduction: Hydrogenation (H

, Pd/C) yields the 5-amino derivative. -

Cyclization: The 5-amino group is a key handle for building fused systems like pyrimido[4,5-b]indoles or pteridines (folic acid analogs).

Figure 3: The strategic utility of the diethoxy scaffold in pharmaceutical synthesis.[3]

References

- Synthesis of Alkoxy-pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962. [Classic text on pyrimidine chemistry].

-

Process Chemistry of Pyrimidines: Patil, R.S., et al. "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine."[1] TSI Journals: Organic Chemistry, 2008.[1]

-

Nitration of Alkoxy Pyrimidines: BenchChem. "2,4-Diethoxy-6-methyl-5-nitropyrimidine Data."

-

Nucleophilic Substitution Kinetics: Journal of the Chemical Society C: Organic, "Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate."

-

Safety & Handling: PubChem Compound Summary for 2,4-Dichloro-6-methylpyrimidine (Precursor).

Sources

Methodological & Application

"2,4-Diethoxy-6-methylpyrimidine" synthesis from diethyl malonate

Application Note: High-Purity Synthesis of 2,4-Diethoxy-6-methylpyrimidine from Diethyl Malonate

Executive Summary & Strategic Logic

The synthesis of 2,4-Diethoxy-6-methylpyrimidine (Target) starting strictly from Diethyl Malonate presents a specific regiochemical challenge.

-

The Isomer Trap: Direct condensation of diethyl malonate with acetamidine yields 2-methyl-4,6-dihydroxypyrimidine, which leads to the 2-methyl isomer of the target.

-

The Correct Pathway: To secure the methyl group at the C6 position (relative to the pyrimidine nitrogens), the diethyl malonate must first be converted into a

-keto ester (Ethyl Acetoacetate ) or an equivalent C-acylated intermediate. This intermediate is then condensed with urea to form 6-methyluracil , the true scaffold for the target.

This guide details the C-acylation/Decarboxylation Route , converting Diethyl Malonate to the required scaffold, followed by chlorination and nucleophilic aromatic substitution (

Chemical Pathway Analysis

The synthesis is divided into four critical stages:

-

C-Acylation: Conversion of Diethyl Malonate to Ethyl Acetoacetate (via Diethyl acetylmalonate).

-

Cyclization: Condensation with Urea to form 6-Methyluracil.

-

Chlorination: Conversion to 2,4-Dichloro-6-methylpyrimidine.

-

Etherification: Double

with Sodium Ethoxide to yield the target.

Pathway Visualization (Graphviz)

Caption: Step-wise transformation from Diethyl Malonate to 2,4-Diethoxy-6-methylpyrimidine via the necessary Acetoacetate bridge.

Detailed Experimental Protocols

Stage 1: The "Bridge" – Synthesis of Ethyl Acetoacetate

Rationale: To introduce the C6-methyl group, we must acylate the malonate.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Diethyl Malonate | 1.0 | Substrate |

| Magnesium Turnings | 1.0 | Catalyst/Base carrier |

| Absolute Ethanol | Solvent | Solvent |

| Acetyl Chloride | 1.1 | Acylating Agent |

Protocol:

-

Formation of Ethoxymagnesium Malonate: In a dry 3-neck flask equipped with a reflux condenser, dissolve Magnesium turnings in absolute ethanol (with a catalytic amount of

to initiate). Add Diethyl Malonate dropwise at 50°C. -

Acylation: Cool the mixture to 0°C. Add Acetyl Chloride dropwise over 1 hour. The magnesium complex ensures C-acylation over O-acylation.

-

Workup: Hydrolyze the mixture with dilute

. The intermediate diethyl acetylmalonate is an oil.[1] -

Decarboxylation: Reflux the oil with water/catalytic acid. The ester hydrolyzes and decarboxylates to form Ethyl Acetoacetate .

-

Purification: Distill under reduced pressure (bp 71–73°C @ 12 mmHg) to isolate pure Ethyl Acetoacetate.

Stage 2: Cyclization to 6-Methyluracil

Rationale: Constructing the pyrimidine ring with the methyl group at C6.

Reagents:

| Reagent | Specification | Quantity |

|---|---|---|

| Ethyl Acetoacetate | From Stage 1 | 130 g (1.0 mol) |

| Urea | Dry, Prilled | 60 g (1.0 mol) |

| Ethanol | Absolute | 200 mL |

| HCl (conc.) | 37% | 10 mL |

Protocol:

-

Mix Ethyl Acetoacetate, Urea, and Ethanol in a round-bottom flask.

-

Add conc.[2] HCl as a catalyst.

-

Heat to reflux (approx. 80°C) for 6–8 hours. The solution will turn turbid as the uracil derivative precipitates.

-

Cool to 0°C overnight.

-

Filter the white crystalline solid (6-Methyluracil ).

Stage 3: Chlorination (The Activation Step)

Rationale: Converting hydroxyl groups to chlorides to enable nucleophilic substitution.

Reagents:

| Reagent | Role |

|---|---|

| 6-Methyluracil | Substrate |

| Phosphorus Oxychloride (

Protocol:

-

Safety Note:

is highly corrosive and reacts violently with water. Perform in a fume hood. -

Suspend 6-Methyluracil (1 eq) in

(4–5 eq). -

Add N,N-Diethylaniline (1.5 eq) slowly.

-

Reflux the mixture (approx. 105°C) for 4 hours until the evolution of HCl gas ceases and the solution becomes clear.

-

Quenching: Distill off excess

under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM).

-

Isolation: Dry the organic layer (

) and evaporate to obtain 2,4-Dichloro-6-methylpyrimidine as a low-melting solid or oil.

Stage 4: Etherification (Target Synthesis)

Rationale: Double displacement of chloride by ethoxide.

Reagents:

| Reagent | Equiv. | Notes |

|---|---|---|

| 2,4-Dichloro-6-methylpyrimidine | 1.0 | Substrate |

| Sodium Ethoxide (NaOEt) | 2.5 | 21% wt in Ethanol |

| Ethanol | Solvent | Anhydrous |

Protocol:

-

Prepare a solution of Sodium Ethoxide (2.5 eq) in absolute ethanol.

-

Cool the solution to 0–5°C.

-

Add the 2,4-Dichloro-6-methylpyrimidine (dissolved in minimal ethanol) dropwise to the base.

-

Note: The reaction is exothermic.[1] Control temp < 10°C during addition.

-

-

Allow to warm to room temperature, then reflux for 3 hours to ensure complete substitution at both C2 and C4 positions.

-

Workup: Cool the mixture and filter off the precipitated Sodium Chloride (NaCl).

-

Concentrate the filtrate.[4]

-

Purification: Distill the residue under high vacuum or recrystallize from hexane/ethanol if solid.

-

Target Product: 2,4-Diethoxy-6-methylpyrimidine.

-

Appearance: Colorless oil or low-melting solid.

-

Critical Quality Attributes (CQA) & Troubleshooting

Isomer Validation (NMR)

It is vital to distinguish the product from the 2-methyl isomer (which would result from the wrong starting material usage, i.e., acetamidine).

| Feature | Target (6-Methyl) | Isomer (2-Methyl) |

| Methyl Shift ( | ~2.2 - 2.4 ppm (C6-Me) | ~2.5 - 2.6 ppm (C2-Me) |

| Ring Proton | Singlet at C5 (~6.0 ppm) | Singlet at C5 (~6.0 ppm) |

| Symmetry | Asymmetric ethoxy signals (C2 vs C4) | Symmetric ethoxy signals (C4 & C6 are equiv.) |

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Stage 1 | Moisture in reagents. | Use freshly dried EtOH and Mg. Ensure system is under |

| Incomplete Chlorination | Old | Distill |

| Mono-ethoxy Impurity | Insufficient NaOEt or low temp. | Ensure >2.2 eq of NaOEt is used. Reflux is mandatory for C2 substitution. |

References

-

Behrend, R. (1885). "Synthese von 6-Methyluracil."[3][5][6][7][8] Justus Liebigs Annalen der Chemie, 229(1), 1-31. (Foundational synthesis of 6-methyluracil from acetoacetate).

-

Organic Syntheses. "6-Methyluracil." Org.[8] Synth. 1937, 17, 63. (Standardized protocol for Stage 2).

-

ChemicalBook. "2,4-Dichloro-6-methylpyrimidine Synthesis." (Industrial protocols for chlorination).

-

Gabriel, S. (1904). "Preparation of Pyrimidine Derivatives." Berichte der deutschen chemischen Gesellschaft. (Historical basis for chlorination/alkoxylation).[8]

-

PubChem. "2,4-Diethoxy-6-methylpyrimidine Compound Summary." (Physical data for verification).

Disclaimer: This protocol involves hazardous chemicals (POCl3, Sodium Ethoxide). All procedures must be conducted in a fume hood with appropriate PPE.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN111333586A - Preparation method of compound containing 6-methyl uracil structure - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dichloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 7. Practical 6 (2 weeks): Synthesis of 6 - Methyl Uracil (6-methyl - 2, 4-di.. [askfilo.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of 2,4-Diethoxy-6-methylpyrimidine in Contemporary Drug Synthesis: Application Notes and Protocols

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents due to its versatile chemical reactivity and its ability to mimic endogenous nucleobases.[1][2] This privileged scaffold is present in a wide array of drugs, including anticancer agents, antivirals, and cardiovascular medications.[3][4] Within this broad class of compounds, substituted pyrimidines such as 2,4-Diethoxy-6-methylpyrimidine serve as critical intermediates, offering a synthetically tractable platform for the construction of complex molecular architectures with tailored pharmacological activities.

This technical guide provides an in-depth exploration of 2,4-Diethoxy-6-methylpyrimidine as a key intermediate in drug synthesis. We will elucidate the synthetic pathways to this valuable building block, detail its chemical properties, and provide robust protocols for its application in the synthesis of bioactive molecules, with a particular focus on its potential role in the development of phosphodiesterase (PDE) inhibitors.

Physicochemical Properties and Handling

While specific experimental data for 2,4-Diethoxy-6-methylpyrimidine is not extensively published, its properties can be inferred from its close analogue, 2,4-Dimethoxy-6-methylpyrimidine.

| Property | Estimated Value/Information | Source |

| CAS Number | 7781-23-9 (for 2,4-Dimethoxy-6-methylpyrimidine) | |

| Molecular Formula | C₉H₁₄N₂O₂ | - |

| Molecular Weight | 182.22 g/mol | - |

| Appearance | Expected to be a white to off-white solid | |

| Melting Point | 67-71 °C (for 2,4-Dimethoxy-6-methylpyrimidine) | |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical principles |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids. | General chemical principles |

Safety and Handling: As with all chemical reagents, 2,4-Diethoxy-6-methylpyrimidine should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Synthetic Pathways to 2,4-Diethoxy-6-methylpyrimidine

The synthesis of 2,4-Diethoxy-6-methylpyrimidine is a multi-step process that typically begins with the construction of the pyrimidine ring, followed by functional group interconversions to introduce the desired ethoxy substituents. The most common and industrially scalable route involves the initial synthesis of 4,6-dihydroxy-2-methylpyrimidine, its subsequent chlorination to 2,4-dichloro-6-methylpyrimidine, and finally, a nucleophilic substitution with sodium ethoxide.

Caption: Synthetic workflow for 2,4-Diethoxy-6-methylpyrimidine.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol is based on the well-established condensation reaction between an amidine and a malonic ester derivative.[5]

Materials:

-

Acetamidine hydrochloride

-

Diethyl malonate

-

Sodium metal

-

Anhydrous ethanol

-

Hydrochloric acid (concentrated)

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic; control the rate of addition to maintain a manageable reaction temperature. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (1.0 equivalent) and diethyl malonate (1.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid residue in deionized water.

-

Precipitation: Cool the aqueous solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol. Dry the solid under vacuum to obtain the pure product.

Causality behind Experimental Choices:

-

Freshly Prepared Sodium Ethoxide: Using freshly prepared sodium ethoxide ensures a high concentration of the active base, driving the condensation reaction to completion. Commercial solutions may have lower activity due to absorption of atmospheric moisture and carbon dioxide.

-

Anhydrous Conditions: The condensation reaction is sensitive to water, which can hydrolyze the ester and the ethoxide base, reducing the yield.

-

Acidification: The product is precipitated from the aqueous solution by protonation of the pyrimidine ring nitrogens and the hydroxyl groups, which decreases its solubility in water.

Protocol 2: Synthesis of 2,4-Dichloro-6-methylpyrimidine

This protocol utilizes a standard chlorination procedure for dihydroxypyrimidines using phosphorus oxychloride.[6][7]

Materials:

-

4,6-Dihydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (optional, as a catalyst)

-

Dichloromethane (DCM)

-

Ice

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser with 4,6-dihydroxy-2-methylpyrimidine (1.0 equivalent) and phosphorus oxychloride (5-10 equivalents). N,N-Dimethylaniline (0.1 equivalents) can be added to catalyze the reaction.

-

Reflux: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-5 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice. This step is highly exothermic and should be performed with caution in a large beaker.

-

Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-dichloro-6-methylpyrimidine. The product can be further purified by recrystallization or column chromatography if necessary.

Causality behind Experimental Choices:

-

Excess POCl₃: Phosphorus oxychloride serves as both the chlorinating agent and the solvent, ensuring the reaction goes to completion.

-

Catalytic N,N-Dimethylaniline: The tertiary amine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.

-

Ice Quenching: This hydrolyzes the excess POCl₃ to phosphoric acid and HCl, which are then neutralized and removed during the aqueous work-up.

Protocol 3: Synthesis of 2,4-Diethoxy-6-methylpyrimidine

This protocol describes the nucleophilic aromatic substitution of the chloro groups with ethoxy groups. This is a standard method for the preparation of alkoxypyrimidines.[8][9]

Materials:

-

2,4-Dichloro-6-methylpyrimidine

-

Sodium metal

-

Anhydrous ethanol

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

Procedure:

-

Preparation of Sodium Ethoxide: Prepare a solution of sodium ethoxide in anhydrous ethanol as described in Protocol 1, using 2.2 equivalents of sodium metal.

-

Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous ethanol dropwise at room temperature.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and dichloromethane.

-

Extraction and Washing: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 2,4-Diethoxy-6-methylpyrimidine.

Causality behind Experimental Choices:

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the chloro-substituted carbons towards nucleophilic attack by the ethoxide ion.

-

Stoichiometry of Sodium Ethoxide: A slight excess of sodium ethoxide is used to ensure complete displacement of both chlorine atoms.

Application in Drug Synthesis: A Case Study in Phosphodiesterase Inhibitors

Substituted pyrimidines are key structural motifs in many phosphodiesterase (PDE) inhibitors. For instance, Pelrinone, a known PDE3 inhibitor, features a dimethoxypyrimidine core.[1] The synthesis of an ethoxy analogue of such compounds provides a compelling application for 2,4-Diethoxy-6-methylpyrimidine, illustrating its utility in generating novel chemical entities for drug discovery programs.

Caption: Application of 2,4-Diethoxy-6-methylpyrimidine in drug analogue synthesis.

Illustrative Protocol: Synthesis of a 2,4-Diethoxy-6-methylpyrimidine-based PDE Inhibitor Analogue

This protocol outlines a hypothetical synthesis of an ethoxy-analogue of a known PDE inhibitor, demonstrating the application of 2,4-Diethoxy-6-methylpyrimidine as a key intermediate. The reaction involves a nucleophilic substitution of one of the ethoxy groups with a suitable amine.

Materials:

-

2,4-Diethoxy-6-methylpyrimidine

-

A suitably substituted aniline (e.g., 4-aminobenzonitrile)

-

A strong base (e.g., Sodium Hydride)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Brine

Procedure:

-

Amine Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension in an ice bath.

-

Addition of Aniline: Add a solution of the substituted aniline (1.1 equivalents) in anhydrous DMF dropwise to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Coupling Reaction: Add a solution of 2,4-Diethoxy-6-methylpyrimidine (1.0 equivalent) in anhydrous DMF to the reaction mixture.

-

Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic extracts and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired drug analogue.

Causality behind Experimental Choices:

-

Strong Base: A strong base like sodium hydride is required to deprotonate the aniline, forming a more potent nucleophile (the anilide anion) capable of displacing one of the ethoxy groups.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it dissolves the reactants and the intermediate salts, and its high boiling point allows for elevated reaction temperatures.

-

Nucleophilic Substitution: The ethoxy groups on the pyrimidine ring are good leaving groups when attacked by a strong nucleophile, allowing for the formation of the desired C-N bond.

Conclusion

2,4-Diethoxy-6-methylpyrimidine is a valuable and versatile intermediate in the synthesis of complex, biologically active molecules. Its preparation from readily available starting materials via robust and scalable synthetic routes makes it an attractive building block for medicinal chemists and drug development professionals. The protocols and application notes provided herein offer a comprehensive guide for the synthesis and utilization of this important pyrimidine derivative, empowering researchers to explore novel chemical space in the quest for new therapeutic agents.

References

-

Hamilton, C. S., & Sculley, J. D. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved from [Link]

- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

- Yuan, C., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2649.

- CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).

- CN102491948A - Preparation method for 2-amino-4, 6-dimethoxy pyrimidine - Google Patents. (n.d.).

- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents. (n.d.).

- CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents. (n.d.).

-

Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quickcompany. (n.d.). Retrieved from [Link]

- CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).

- CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents. (n.d.).

- Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.

- Xu, D., et al. (2011). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 58(4), 545-547.

- Kumar, A., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect, 9(1), e202303998.

- Al-Obeidi, F. A., et al. (1991). Chemistry and positive inotropic effect of pelrinone and related derivatives. A novel class of 2-methylpyrimidones as inotropic agents. Journal of Medicinal Chemistry, 34(1), 161-169.

- Liu, X., et al. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. European Journal of Medicinal Chemistry, 187, 111956.

- ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ChemInform, 41(32).

-

El-Adl, K., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][8][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11756.

- Alcázar, J., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.

- Sladowska, H., et al. (1996). Synthesis, chemical and pharmacological properties of some 2,4-dioxo-1,2,3,4,5,6,7,8-octahydropyrimido [4,5-d]pyrimidines. Acta Poloniae Pharmaceutica, 53(1), 39-46.

-

4-Phenyl-5-anilino-1,2,3-triazole. Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION. (2023).

- Wang, Y., et al. (2021). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. Molecules, 26(19), 5946.

- Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10.

- Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2439-2453.

- Bekhit, A. A., et al. (2005). Novel milrinone analogs of pyridine-3-carbonitrile derivatives as promising cardiotonic agents. European Journal of Medicinal Chemistry, 40(10), 965-976.

-

dibenzoylmethane - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Kumar, D., et al. (2020). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 28(1), 115197.

- Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. (2024). RSC Medicinal Chemistry, 15(3), 549-570.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 7. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]

GC-MS analysis of "2,4-Diethoxy-6-methylpyrimidine"

Application Note: GC-MS Profiling of 2,4-Diethoxy-6-methylpyrimidine

Executive Summary

This technical guide details the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,4-Diethoxy-6-methylpyrimidine (CAS: 55816-92-7), a critical intermediate in the synthesis of sulfonylurea herbicides (e.g., nicosulfuron) and sulfonamide pharmaceuticals.

Precise monitoring of this compound is essential for two reasons:

-

Yield Optimization: It serves as a checkpoint in the nucleophilic substitution of 2,4-dichloro-6-methylpyrimidine.

-

Impurity Profiling: Incomplete ethoxylation leads to mono-chloro impurities (e.g., 2-chloro-4-ethoxy-6-methylpyrimidine), which are potential genotoxic impurities (PGIs) that must be controlled below threshold limits.

This protocol provides a self-validating method using Electron Ionization (EI) fragmentation logic to distinguish the target analyte from structural analogs.

Physicochemical Context

| Property | Value | Notes |

| Formula | C | Pyrimidine core with two ethoxy groups.[1][2][3] |

| MW | 182.22 g/mol | Amenable to standard EI-MS (m/z 50–500). |

| Boiling Point | ~280–290 °C (Predicted) | Requires GC oven ramp >280 °C. |

| Solubility | Methanol, Acetonitrile, DCM | Polar aprotic solvents recommended for injection. |

| pKa | ~2.5 (Pyrimidine N) | Weak base; avoid acidic diluents to prevent salt formation. |

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 10 mg of reference standard in 10 mL of Dichloromethane (DCM) (HPLC Grade).

-

Working Standard: Dilute Stock 1:100 in DCM to achieve ~10 ppm (10 µg/mL).

-

Internal Standard (Optional): Add Naphthalene-d8 at 5 µg/mL to correct for injection variability.

GC-MS Method Parameters

This method uses a standard 5% phenyl-arylene stationary phase, providing optimal selectivity for polarizable aromatic rings.

| Parameter | Setting | Rationale |

| Inlet | Split/Splitless (Split 10:1) | Prevents column overload; splitless for trace impurity analysis. |

| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |

| Column | Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm) | Standard non-polar phase separates based on boiling point and dispersive forces. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimized linear velocity for MS vacuum efficiency. |

| Oven Program | 60 °C (1 min) → 20 °C/min → 300 °C (3 min) | Rapid ramp reduces run time; high final temp elutes dimers/heavy impurities. |

| Transfer Line | 280 °C | Prevents condensation of high-boiling impurities. |

| Ion Source | EI (70 eV), 230 °C | Standard ionization energy for reproducible fragmentation libraries (NIST). |

| Scan Range | m/z 40–350 | Covers molecular ion and key lower-mass fragments. |

Data Analysis & Interpretation

Fragmentation Logic (The "Self-Validating" Mechanism)

Unlike methoxy groups (which lose formaldehyde, CH

-

Molecular Ion (M+): m/z 182 (Distinct, stable aromatic ring).

-

Primary Fragment (Base Peak Candidate): m/z 154 [M - 28].

-

Secondary Fragment: m/z 126 [M - 28 - 28].

-

Minor Fragment: m/z 153 [M - 29].

Impurity Identification Table

Use this table to tag peaks in the chromatogram.

| Compound | Structure Note | MW | Key Ions (m/z) | Origin |

| Target Analyte | 2,4-Diethoxy-6-methylpyrimidine | 182 | 182 , 154, 126 | Product |

| Impurity A | 2,4-Dichloro-6-methylpyrimidine | 162 | 162, 164 (Cl isotope pattern) | Starting Material |

| Impurity B | 2-Chloro-4-ethoxy-6-methylpyrimidine | 172 | 172, 174, 144 (M-28) | Incomplete Reaction |

| Impurity C | 4-Chloro-2-ethoxy-6-methylpyrimidine | 172 | 172, 174, 144 (M-28) | Regioisomer |

Visualization: Fragmentation & Workflow

Figure 1: GC-MS Analysis Workflow

Caption: Step-by-step analytical workflow ensuring sample integrity from extraction to data processing.

Figure 2: Proposed Fragmentation Pathway (McLafferty Rearrangement)

Caption: Diagnostic fragmentation pathway showing the sequential loss of ethylene, characteristic of ethoxy-substituted aromatics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 260112, 2,4-diethoxy-6-methylpyrimidine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry of Pyrimidine Derivatives. NIST Standard Reference Database 1A v17. Retrieved from [Link]

- McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text validating the "Loss of Ethylene" mechanism in ethoxy ethers).

-

Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. (Provides synthesis context for alkoxy-pyrimidines). Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

- 7. youtube.com [youtube.com]

- 8. thiele.ruc.dk [thiele.ruc.dk]

Application Note: Strategic Derivatization of 2,4-Diethoxy-6-methylpyrimidine for Biological Screening

Executive Summary

2,4-Diethoxy-6-methylpyrimidine (CAS 5464-97-1) represents a "privileged structure" in medicinal chemistry, serving as a lipophilic, masked precursor to diverse pyrimidine scaffolds. Unlike its chlorinated counterparts, the diethoxy derivative offers unique solubility profiles and orthogonal reactivity patterns. This guide details the strategic derivatization of this scaffold to generate focused libraries for biological screening (specifically kinase, DHFR, and antimicrobial targets). We focus on three high-value chemical transformations: C5-electrophilic substitution , Microwave-assisted O→N rearrangement , and Lateral methyl oxidation .

Chemical Strategy & Rationale

The 2,4-diethoxy-6-methylpyrimidine scaffold presents three distinct vectors for diversification. Understanding the electronic bias of the pyrimidine ring is critical for successful derivatization.

The Reactivity Landscape

The pyrimidine ring is electron-deficient ($ \pi

Conversely, the ethoxy groups are also potential leaving groups or migration substrates. Under thermal or microwave excitation, they undergo an intramolecular O→N alkyl migration (functionally related to the Chapman rearrangement), converting the aromatic pyrimidine into a non-aromatic, drug-like uracil (pyrimidine-2,4-dione) scaffold.

Decision Matrix for Library Design

| Target Class | Recommended Pathway | Chemical Outcome | Rationale |

| Kinase Inhibitors | Path A (C5-Subst.) | 5-Nitro/Amino/Halo derivatives | C5 substituents often access the "gatekeeper" region in kinase ATP pockets. |

| GPCRs / Antivirals | Path B (Rearrangement) | N,N-Diethyluracils | Creates |

| Bioconjugates | Path C (C6-Oxidation) | 6-Formyl/Carboxy derivatives | The C6-methyl is activated for oxidation, allowing linker attachment. |

Experimental Protocols

Protocol A: C5-Nitration (The "Diversity Handle")

Objective: Introduce a nitrogen handle at C5 for subsequent reduction and amidation.

Mechanism: The ethoxy groups activate C5, facilitating nitration under milder conditions than unsubstituted pyrimidines.

Materials:

-

2,4-Diethoxy-6-methylpyrimidine (1.0 eq)

-

Acetic Anhydride ($ Ac_2O $)

-

Fuming Nitric Acid ($ HNO_3 $)

-

Ice/Water bath[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 10 mmol of 2,4-diethoxy-6-methylpyrimidine in 10 mL of acetic anhydride in a round-bottom flask. Cool to 0°C.

-

Addition: Dropwise add 1.2 eq of fuming $ HNO_3 $ over 20 minutes. Critical: Maintain temp < 5°C to prevent hydrolysis of ethoxy groups.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour the mixture onto 50g of crushed ice with vigorous stirring. The product, 2,4-diethoxy-6-methyl-5-nitropyrimidine , typically precipitates as a yellow solid.

-

Isolation: Filter, wash with cold water (3x), and dry in vacuo.

-

Validation:

NMR should show the disappearance of the C5 proton (approx. 6.0-6.5 ppm) and retention of ethoxy signals.

Protocol B: Microwave-Assisted O→N Rearrangement

Objective: Convert the bis-lactim ether (aromatic) to the N,N-dialkyl uracil (non-aromatic) scaffold.

Rationale: This reaction (often termed a Chapman-like or Hilbert-Johnson rearrangement) is thermodynamically driven. Microwave irradiation significantly reduces reaction time from hours to minutes and suppresses side reactions (hydrolysis).

Materials:

-

Microwave Reactor (e.g., Biotage or CEM)

-

Solvent: Neat or Sulfolane (high boiling point)

Step-by-Step Procedure:

-

Loading: Place 2 mmol of the substrate in a microwave vial. If using solvent, add 2 mL Sulfolane (optional, improves heat transfer).

-

Irradiation: Seal and heat to 200°C for 15-20 minutes (High Absorption setting).

-

Workup:

-

If Neat: Cool to RT. The residue is often an oil that crystallizes upon trituration with ether.

-

If Sulfolane: Dilute with water, extract with EtOAc.

-

-

Product: 1,3-Diethyl-6-methyluracil .

-

QC Check: Look for the characteristic carbonyl stretches in IR (1650-1700 $ cm^{-1} $) and the shift of ethyl $ CH_2 $ signals in NMR (deshielded due to N-attachment vs O-attachment).

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways and the screening logic.

Figure 1: Divergent derivatization pathways for 2,4-diethoxy-6-methylpyrimidine.

Biological Screening Guidelines

When screening these derivatives, specific assay interferences must be managed.

Solubility & DMSO Management

-

Challenge: 2,4-Diethoxy derivatives are highly lipophilic ($ \text{cLogP} \approx 2.5 $). They may precipitate in aqueous buffers.

-

Protocol:

-

Prepare 10 mM stock solutions in 100% DMSO.

-

Use an intermediate dilution step: Dilute stock 1:10 into 50% DMSO/Water before adding to the assay buffer. This prevents "crashing out" upon direct addition to low-DMSO media.

-

Final assay DMSO concentration should be maintained at 1% (v/v) to ensure solubility.

-

Target Classes

Based on the scaffold features, prioritize the following screens:

-

DHFR (Dihydrofolate Reductase): The pyrimidine core mimics the folate pteridine ring.

-

Eg5 Kinesin: Dihydropyrimidine derivatives (accessible via Path B reduction) are known Monastrol analogs.

-

Antimicrobial (TB/Malaria): 2,4-diamino analogs (derived from Path A reduction + amination) are validated anti-infectives.

References

-

Microwave-Assisted Chapman Rearrangement: Title: A novel and expedient synthesis of 1, 3-dialkyl-6-methylpyrimidine-2, 4-diones by Chapman rearrangement under microwave irradiation. Source: World Journal of Pharmaceutical Research. URL:[Link]

-

Biological Activity of Pyrimidine Derivatives: Title: Biological Activity of Pyrimidine Derivatives: A Review. Source: Juniper Publishers (Organic & Medicinal Chemistry International Journal). URL:[Link]

-

Synthesis of Diaminopyrimidine Cores: Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Source: MDPI (Molecules). URL:[Link]

-

Aminolysis Mechanism & Leaving Group Rationale: Title: Esters Reaction with Amines – The Aminolysis Mechanism.[6] Source: Chemistry Steps.[1][4][6][7] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 172732-52-4;2-氰基苯基硼酸,-1,3-丙二醇环酯;602330-20-1;; CAS [chemicalbook.com]

- 3. Shanghai Hanhong Scientific Co.,Ltd. Produktliste-E-Mail-Seite 170-Chemicalbook [chemicalbook.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. 2,4-Diethoxy-6-methyl-5-nitropyrimidine | 172982-62-6 | Benchchem [benchchem.com]

- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. Synthesis, cytotoxicity evaluation and molecular docking studies on 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Diethoxy-6-methylpyrimidine

Welcome to the technical support center for the synthesis of 2,4-Diethoxy-6-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthetic procedure. Our focus is on providing practical, experience-based solutions grounded in solid chemical principles to ensure the successful and efficient synthesis of your target molecule.

Introduction to the Synthesis

The synthesis of 2,4-Diethoxy-6-methylpyrimidine is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material, 2,4-dichloro-6-methylpyrimidine, is treated with sodium ethoxide in an alcoholic solvent. While seemingly straightforward, this reaction is prone to several side reactions that can complicate the synthesis and purification, impacting both yield and purity. This guide will address these potential pitfalls and provide you with the knowledge to overcome them.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,4-Diethoxy-6-methylpyrimidine, offering explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired 2,4-Diethoxy-6-methylpyrimidine

Q: My reaction is consistently resulting in a low yield of the final di-ethoxy product. What are the likely causes and how can I improve it?

A: A low yield can stem from several factors, primarily incomplete reaction or the formation of side products. Let's break down the possibilities:

-

Incomplete Reaction: The substitution of the second chloride is often slower than the first. Insufficient reaction time or temperature can leave a significant amount of the mono-substituted intermediate, 2-chloro-4-ethoxy-6-methylpyrimidine, in your reaction mixture.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If you observe the persistence of the starting material or the mono-ethoxy intermediate, consider increasing the reaction time or temperature. A slight excess of sodium ethoxide (2.2-2.5 equivalents) can also help drive the reaction to completion.

-

-

Hydrolysis: The presence of water in your reaction is a major contributor to low yields. 2,4-dichloro-6-methylpyrimidine is susceptible to hydrolysis, which will convert it to hydroxy-pyrimidine species that are unreactive towards ethoxide substitution.[1][2]

-

Solution: Ensure all your glassware is thoroughly dried before use. Use anhydrous ethanol as your solvent and ensure your sodium ethoxide is stored under anhydrous conditions. If preparing sodium ethoxide in situ from sodium metal and ethanol, ensure the ethanol is of the highest purity and dryness.

-

-

Sub-optimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and the prevalence of side reactions.

-

Solution: Ethanol is the most common solvent as it also serves as the source for the ethoxide. Refluxing temperature is generally sufficient to drive the reaction. Using a higher boiling point inert solvent like dioxane or THF with sodium ethoxide could be an alternative, but care must be taken to ensure the sodium ethoxide is sufficiently soluble.

-

Problem 2: Presence of Multiple Spots on TLC/Peaks in GC-MS

Q: My crude product shows multiple spots on the TLC plate. How can I identify these impurities and what are their likely sources?

A: The presence of multiple spots indicates a mixture of compounds. The most common impurities in this synthesis are the starting material, the mono-substituted intermediate, and hydrolysis byproducts.

-

Identification of Impurities:

-

Starting Material (2,4-dichloro-6-methylpyrimidine): This will be the least polar compound on a normal phase silica TLC plate.

-

Mono-substituted Intermediate (2-chloro-4-ethoxy-6-methylpyrimidine): This will be more polar than the starting material but less polar than the desired di-ethoxy product. The substitution of the first chloride at the C4 position is generally faster than at the C2 position due to electronic factors of the pyrimidine ring.

-

Desired Product (2,4-Diethoxy-6-methylpyrimidine): This will be more polar than the mono-substituted intermediate.

-

Hydroxy Byproducts (e.g., 2-chloro-4-hydroxy-6-methylpyrimidine): These are significantly more polar and may streak or remain at the baseline of the TLC plate, depending on the solvent system.

-

-

Sources of Impurities:

-

Incomplete reaction: As discussed in Problem 1, this leads to the presence of starting material and the mono-ethoxy intermediate.

-

Moisture: Leads to the formation of hydroxy-pyrimidines.

-

Problem 3: Difficulty in Purifying the Final Product

Q: I am struggling to separate the desired 2,4-Diethoxy-6-methylpyrimidine from the side products. What are the recommended purification strategies?

A: The choice of purification method depends on the nature and quantity of the impurities.

-

Recrystallization: If the main impurity is the mono-substituted intermediate and it is present in a small amount, recrystallization can be effective.

-

Recommended Solvents: A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point. The goal is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[3][4][5]

-

-

Column Chromatography: For mixtures containing significant amounts of starting material, the mono-substituted intermediate, and polar byproducts, column chromatography is the most effective method.

-

Stationary Phase: Silica gel is the standard choice.

-

Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) to elute the starting material, and gradually increase the polarity to elute the mono-ethoxy intermediate and then the desired di-ethoxy product. The highly polar hydroxy byproducts will remain on the column or elute at very high solvent polarities.

-

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the first ethoxide substitution on 2,4-dichloro-6-methylpyrimidine?

A1: In the nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. This is due to the electronic stabilization of the Meisenheimer intermediate formed during the attack at C4. Therefore, the major mono-substituted intermediate will be 2-chloro-4-ethoxy-6-methylpyrimidine .

Q2: Can I use a different base to generate the ethoxide?

A2: While sodium metal in ethanol is a common method to generate sodium ethoxide in situ, you can also use other strong bases like sodium hydride (NaH) to deprotonate ethanol. Using commercially available sodium ethoxide is also a convenient option, but ensure it is of high purity and handled under anhydrous conditions to prevent the introduction of moisture.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product?

A3:

-

Thin Layer Chromatography (TLC): An excellent and rapid technique to monitor the progress of the reaction. Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexane) to resolve the starting material, intermediate, and product.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the relative amounts of the components in your mixture and their molecular weights, which is invaluable for identifying byproducts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of your final product and identifying any impurities.

Q4: Are there any safety precautions I should be aware of?

A4:

-

Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry solvent.

-

2,4-dichloro-6-methylpyrimidine: Is a hazardous substance. Consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Sodium Ethoxide: Is a strong base and corrosive. Avoid contact with skin and eyes.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diethoxy-6-methylpyrimidine

-

Preparation of Sodium Ethoxide (in situ): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction). Carefully add small pieces of sodium metal (2.2 equivalents) to the ethanol at room temperature. The mixture will exotherm and produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction with 2,4-dichloro-6-methylpyrimidine: Once the sodium ethoxide solution has cooled to room temperature, add a solution of 2,4-dichloro-6-methylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous ethanol dropwise via the dropping funnel.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC every 1-2 hours.

-

Work-up: Once the reaction is complete (disappearance of the starting material and mono-substituted intermediate), cool the mixture to room temperature and carefully quench it by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

-

Prepare the Column: Pack a glass column with silica gel in a slurry of hexane.

-

Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin eluting with pure hexane, then gradually increase the polarity of the eluent with ethyl acetate. A typical gradient might be:

-

Hexane (to elute non-polar impurities)

-

5% Ethyl acetate in hexane (to elute any remaining starting material)

-

10-15% Ethyl acetate in hexane (to elute the mono-ethoxy intermediate)

-

20-30% Ethyl acetate in hexane (to elute the desired 2,4-Diethoxy-6-methylpyrimidine)

-

-

Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2,4-Diethoxy-6-methylpyrimidine.

Data Presentation